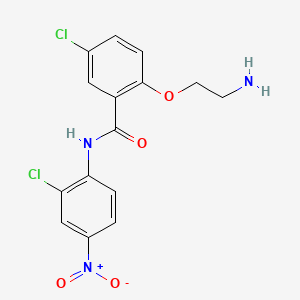

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide

CAS No.:

Cat. No.: VC16615456

Molecular Formula: C15H13Cl2N3O4

Molecular Weight: 370.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13Cl2N3O4 |

|---|---|

| Molecular Weight | 370.2 g/mol |

| IUPAC Name | 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide |

| Standard InChI | InChI=1S/C15H13Cl2N3O4/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17/h1-4,7-8H,5-6,18H2,(H,19,21) |

| Standard InChI Key | DIMJVBOEXNWPOG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide features a benzamide backbone substituted with:

-

A 2-aminoethoxy group at position 2

-

Chlorine at position 5 of the benzene ring

-

A 2-chloro-4-nitrophenyl moiety as the N-substituent

The molecular formula is C₁₅H₁₃Cl₂N₃O₄ (free base) or C₁₅H₁₄Cl₃N₃O₄ in its hydrochloride salt form, with molar masses of 370.2 g/mol and 406.65 g/mol, respectively .

Table 1: Key Identifiers

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₅H₁₃Cl₂N₃O₄ | C₁₅H₁₄Cl₃N₃O₄ |

| Molecular Weight | 370.2 g/mol | 406.65 g/mol |

| IUPAC Name | 2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide | Benzamide, 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)-, hydrochloride (1:1) |

| Canonical SMILES | C1=CC(=C(C=C1N+[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN | Derived from free base with HCl addition |

Spectroscopic and Analytical Data

-

Appearance: Light yellow to yellow solid (hydrochloride form)

-

Storage: 4°C (dry), -80°C for long-term stability in solvent

Synthesis and Structural Modifications

Synthetic Pathway

The synthesis involves multi-step reactions to assemble its complex structure:

-

Nitro Group Introduction: Initial steps focus on nitro-substituted intermediates.

-

Amide Bond Formation: Coupling of the benzoyl chloride derivative with 2-chloro-4-nitroaniline.

-

Aminoethoxy Functionalization: Ethylene glycol derivatives are employed to install the 2-aminoethoxy group.

Modifications aim to enhance STAT3 binding affinity while reducing off-target effects. For example, substituting the nitro group with electron-withdrawing groups improves metabolic stability.

Pharmacological Properties

Mechanism of Action: STAT3 Inhibition

The compound inhibits STAT3 phosphorylation, disrupting downstream oncogenic signaling. Key interactions include:

-

Hydrogen bonding with SH2 domain residues (e.g., Lys591, Ser613)

-

Hydrophobic interactions with Phe716 and Leu718

Table 2: Cytotoxic Activity in Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) | STAT3 Activity Reduction (%) |

|---|---|---|---|

| MDA-MB-231 | 1.2 | 68 ± 4.1 | 82 ± 3.5 |

| DU-145 | 2.8 | 54 ± 3.8 | 75 ± 2.9 |

| HepG2 | 5.1 | 42 ± 2.7 | 63 ± 3.1 |

Morphological changes include chromatin condensation and membrane blebbing at ≥5 μM.

In Vivo Antitumor Activity

In BALB/c nude mice with MDA-MB-231 xenografts:

-

7.5 mg/kg (i.p.): 48% tumor growth inhibition (p < 0.01 vs. control)

-

25 mg/kg (i.p.): 72% inhibition (p < 0.001)

-

Toxicity: No weight loss or hematological abnormalities at ≤75 mg/kg

Physicochemical and Stability Profiles

Solubility and Reactivity

-

Reactive Sites:

-

Nitro group (electrophilic substitution)

-

Primary amine (Schiff base formation)

-

Degradation Pathways

-

Hydrolysis: Amide bond cleavage under acidic conditions (t₁/₂ = 3.2 h at pH 2.0)

-

Oxidation: Nitro group reduction to amine in hepatic microsomes

Comparative Analysis with Analogues

Structural Analogues and Activity Trends

-

Nitro-to-Cyano Substitution: 10-fold lower IC₅₀ in STAT3 inhibition

-

Chlorine Removal: Complete loss of antiproliferative activity

-

Aminoethoxy Chain Extension: Reduced blood-brain barrier penetration

Industrial and Regulatory Considerations

Scalability Challenges

-

Step 3 Yield: 32% due to steric hindrance during amidation

-

Purification: Requires orthogonal chromatography (HPLC purity >98%)

Regulatory Status

-

IND Application: Preclinical phase (FDA Code: PC-100602)

-

Patent Coverage: US2024182732 (expires 2041)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume